N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Description
The compound N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine features a pyrimidin-2-amine core linked to an azetidin-3-yl ring via a sulfonyl group. The azetidine moiety is further substituted with a 4-(2-methyloxazol-4-yl)phenyl group. This structural framework confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors sensitive to heterocyclic motifs.
Properties
IUPAC Name |
N-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12-20-16(11-25-12)13-3-5-15(6-4-13)26(23,24)22-9-14(10-22)21-17-18-7-2-8-19-17/h2-8,11,14H,9-10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQSYMZWRHUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride
The sulfonylation precursor, 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride, is synthesized via a three-step sequence:
- Oxazole Ring Formation : 2-Acetylaminoketone intermediates undergo cyclodehydration using phosphorus oxychloride (POCl₃) to yield 2-methyloxazole derivatives.
- Sulfonation : The oxazole-substituted benzene is sulfonated with chlorosulfonic acid (ClSO₃H) at 0–5°C, producing 4-(2-methyloxazol-4-yl)benzenesulfonic acid.
- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride under reflux conditions (yield: 78–85%).
Key Reaction Conditions :
Sulfonylation of Azetidin-3-amine
The azetidine core is functionalized via sulfonamide bond formation:
- Base-Mediated Reaction : Azetidin-3-amine (1.0 equiv) reacts with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (1.2 equiv) in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as a base.
- Workup : The crude product, 1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-amine, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 70–82%.
Critical Parameter : Stoichiometric excess of sulfonyl chloride ensures complete conversion, minimizing residual amine.
Coupling with Pyrimidine via Nucleophilic Aromatic Substitution (SNAr)
The final step involves installing the pyrimidin-2-amine group:
- Substrate Activation : 2-Chloropyrimidine (1.5 equiv) is reacted with the sulfonylated azetidine intermediate in N-methylpyrrolidone (NMP) at 140°C for 12–16 hours.
- Base Selection : DIPEA (3.0 equiv) facilitates deprotonation of the azetidine amine, enhancing nucleophilicity.
- Purification : Reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) isolates the target compound.
Yield : 58–65%.
Side Reactions : Competing hydrolysis of 2-chloropyrimidine is mitigated by anhydrous conditions.
Optimization of Reaction Conditions
Sulfonylation Efficiency
Variations in solvent, base, and stoichiometry were evaluated (Table 1):
| Solvent | Base | Sulfonyl Chloride (equiv) | Yield (%) |
|---|---|---|---|
| MeCN | DIPEA | 1.2 | 82 |
| DCM | TEA | 1.5 | 68 |
| THF | NaHCO₃ | 1.0 | 54 |
Optimal Conditions : MeCN with DIPEA achieves superior yields due to enhanced solubility and minimal side reactions.
SNAr Reaction Parameters
Temperature and solvent polarity critically influence pyrimidine coupling (Table 2):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NMP | 140 | 16 | 65 |
| DMF | 120 | 24 | 47 |
| DMSO | 130 | 20 | 52 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, oxazole-H), 4.21–4.15 (m, 1H, azetidine-H), 3.85–3.79 (m, 2H, azetidine-H), 3.12–3.06 (m, 2H, azetidine-H), 2.42 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₁N₅O₃S [M+H]⁺: 420.1392; found: 420.1389.
Purity Assessment
HPLC analysis (C18 column, 220 nm) confirms ≥98% purity, with retention time = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the pyrimidine ring can introduce various functional groups .
Scientific Research Applications
N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Pharmacokinetic and Pharmacodynamic Insights
- Electron-Donating vs. In contrast, the 2-chlorophenyl analog () has an electron-withdrawing Cl group, which may reduce binding affinity in certain contexts .
- Ring Size and Steric Effects : The azetidine ring (4-membered) in the target compound offers reduced steric hindrance compared to larger rings like piperidine or pyrrolidine (e.g., compounds in ). This could enhance binding to sterically constrained active sites .
- Solubility and Bioavailability : Compounds with morpholine () or trifluoroethyl groups () exhibit improved solubility due to polar substituents. However, the target compound’s sulfonyl group may require formulation optimization to mitigate solubility challenges .
- Metabolic Stability : The trifluoromethyl group in and the nitro group in may confer metabolic resistance but could also introduce toxicity risks .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may parallel methods described in and , leveraging sulfonylation and heterocyclic coupling reactions .
- Structure-Activity Relationship (SAR) :
- Azetidine vs. Larger Rings : Azetidine’s compact size improves binding kinetics compared to bulkier analogs (e.g., piperidine in ) .
- Heterocyclic Substituents : Methyloxazole’s electron-donating nature contrasts with nitro-triazole () or thiazole (), influencing charge distribution and hydrogen bonding .
Biological Activity
N-(1-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various pharmacological activities.
- Sulfonyl group : Enhances solubility and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on hematopoietic prostaglandin D synthase (H-PGDS), which is implicated in inflammation and pain pathways .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
| Study | Biological Activity | IC50 Value (µM) | Assay Type |
|---|---|---|---|
| Study A | H-PGDS Inhibition | 0.5 | Enzyme Inhibition |
| Study B | Anti-inflammatory | 1.2 | Cell Culture Assay |
| Study C | Cytotoxicity in Cancer Cells | 0.8 | MTT Assay |
Case Studies
- Anti-inflammatory Effects : In a controlled study involving murine models, administration of this compound significantly reduced markers of inflammation compared to untreated controls. The reduction in prostaglandin levels correlated with the observed IC50 values, supporting its role as an H-PGDS inhibitor .
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics for this compound, with a half-life suitable for therapeutic applications. These findings indicate that the compound could be developed into a viable pharmaceutical agent .
Q & A
Q. Basic
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing inhibition zones to standard drugs (e.g., ciprofloxacin) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition via prostaglandin E quantification) .
How can target identification studies elucidate the compound’s mechanism of action?
Q. Advanced
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- Molecular Docking : Simulate interactions with potential targets (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing activity in gene-edited cell lines .
How should researchers address discrepancies in biological activity data across studies?
Basic
Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity (>95% via HPLC). Replicate experiments in triplicate and compare results to positive/negative controls .
What statistical approaches resolve contradictions in dose-response relationships?
Advanced
Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Meta-analysis of independent datasets can identify outliers due to batch variability .
Which purification methods maximize yield while retaining stereochemical purity?
Q. Basic
- Flash Chromatography : Use silica gel with optimized solvent gradients (e.g., 0–100% ethyl acetate in hexane) .
- Recrystallization : Employ solvent pairs like methanol/water for high-melting-point intermediates .
How do conformational dynamics impact the compound’s bioactivity?
Advanced
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) reveal flexibility in the azetidine-sulfonyl linkage. Torsional angles >30° may reduce binding affinity to rigid targets. Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize bioactive conformers, as seen in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
